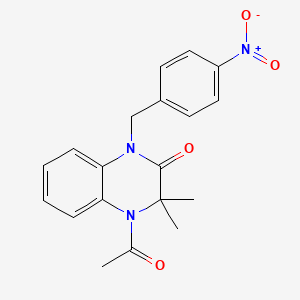![molecular formula C15H15N3O3S B6130972 4-({[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}amino)benzoic acid](/img/structure/B6130972.png)
4-({[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}amino)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-({[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}amino)benzoic acid, also known as DMTA, is a chemical compound that has been extensively studied for its potential use in scientific research. DMTA is a derivative of pyrimidine and benzoic acid, and it has been found to have a variety of biochemical and physiological effects.
作用機序
The mechanism of action of 4-({[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}amino)benzoic acid is not fully understood, but it is believed to work through the inhibition of certain enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells. 4-({[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}amino)benzoic acid has been shown to inhibit the activity of the enzyme thymidylate synthase, which is involved in DNA synthesis, and it has also been shown to inhibit the activity of the signaling pathway known as the PI3K/AKT/mTOR pathway.
Biochemical and Physiological Effects:
4-({[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}amino)benzoic acid has been found to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, and it has also been shown to inhibit angiogenesis, or the formation of new blood vessels. 4-({[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}amino)benzoic acid has also been found to have anti-inflammatory and antioxidant effects.
実験室実験の利点と制限
One of the main advantages of using 4-({[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}amino)benzoic acid in lab experiments is its potent anti-tumor activity. This makes it an ideal compound for studying the mechanisms of cancer cell growth and proliferation. However, one of the limitations of using 4-({[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}amino)benzoic acid in lab experiments is its potential toxicity. It is important to carefully control the dosage and concentration of 4-({[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}amino)benzoic acid to avoid any adverse effects.
将来の方向性
There are many potential future directions for research on 4-({[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}amino)benzoic acid. One area of research could be the development of new cancer therapies based on 4-({[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}amino)benzoic acid. Another area of research could be the study of 4-({[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}amino)benzoic acid's potential use in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further research could be done to better understand the mechanism of action of 4-({[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}amino)benzoic acid and to identify any potential side effects or limitations of its use.
合成法
The synthesis of 4-({[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}amino)benzoic acid involves the reaction of 4-aminobenzoic acid with 4,6-dimethyl-2-thiopyrimidine in the presence of acetic anhydride and triethylamine. The resulting product is purified through recrystallization, and the final compound is obtained as a white crystalline solid.
科学的研究の応用
4-({[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}amino)benzoic acid has been extensively studied for its potential use in scientific research, particularly in the field of cancer research. It has been found to have potent anti-tumor activity, and it has been shown to inhibit the growth of a variety of cancer cell lines. 4-({[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}amino)benzoic acid has also been studied for its potential use in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
4-[[2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetyl]amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3S/c1-9-7-10(2)17-15(16-9)22-8-13(19)18-12-5-3-11(4-6-12)14(20)21/h3-7H,8H2,1-2H3,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFNUKPGBWCMTEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC(=O)NC2=CC=C(C=C2)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-({[3-mercapto-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-6-methoxyphenol](/img/structure/B6130895.png)


![2-{1-cyclopentyl-4-[4-(difluoromethoxy)benzyl]-2-piperazinyl}ethanol](/img/structure/B6130916.png)
![1-[1-(cyclopropylcarbonyl)-3-piperidinyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B6130939.png)
![N-({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-3-(1-methyl-1H-pyrazol-4-yl)propanamide](/img/structure/B6130944.png)
![3-nitrobenzaldehyde [5-(2-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B6130947.png)
![2-methyl-6-(1-{5-[(methylthio)methyl]-2-furoyl}piperidin-4-yl)pyrimidin-4(3H)-one](/img/structure/B6130955.png)

![N-{[2-[(2,2-dimethylpropyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-N-methyl-1-(1,3-thiazol-2-yl)ethanamine](/img/structure/B6130968.png)
![2-{1-[(5-methyl-2-furyl)methyl]-4-[(4-phenyl-1,3-thiazol-2-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6130970.png)

![N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide](/img/structure/B6130980.png)
![1-(2-hydroxyphenyl)ethanone [4-(4-methylphenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B6130981.png)